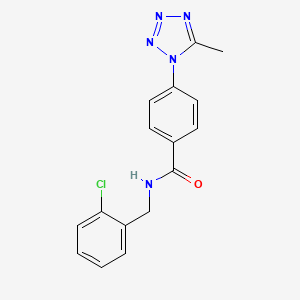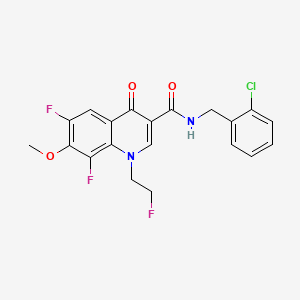![molecular formula C14H12BrN3O3 B10995501 5-bromo-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B10995501.png)
5-bromo-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring substituted with a benzimidazole moiety, which is further functionalized with a bromine atom and a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a furan-2-carboxylic acid derivative, while substitution reactions can introduce various functional groups at the bromine position .
Scientific Research Applications
5-bromo-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to interfere with bacterial cell wall synthesis, leading to cell lysis and death. It may also inhibit certain enzymes involved in bacterial metabolism, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide: Similar in structure but contains a thiazole ring instead of a benzimidazole.
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Contains a piperazine moiety and a chloro substituent.
Uniqueness
What sets 5-bromo-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide apart is its unique combination of a benzimidazole and furan ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new drugs and materials .
Properties
Molecular Formula |
C14H12BrN3O3 |
|---|---|
Molecular Weight |
350.17 g/mol |
IUPAC Name |
5-bromo-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C14H12BrN3O3/c1-20-7-13-17-9-3-2-8(6-10(9)18-13)16-14(19)11-4-5-12(15)21-11/h2-6H,7H2,1H3,(H,16,19)(H,17,18) |
InChI Key |
NPZPCVBFNJIKHM-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide](/img/structure/B10995426.png)

![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10995434.png)
![4,7-dimethoxy-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-2-carboxamide](/img/structure/B10995436.png)
![N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10995437.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B10995443.png)
![3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide](/img/structure/B10995449.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B10995451.png)


![N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide](/img/structure/B10995481.png)
![N-[3-(acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10995495.png)
![2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide](/img/structure/B10995497.png)
![3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10995503.png)
